molecular formula C8H11N B147340 N-Methyl-o-toluidine CAS No. 611-21-2

N-Methyl-o-toluidine

Cat. No. B147340
CAS RN: 611-21-2
M. Wt: 121.18 g/mol
InChI Key: GUAWMXYQZKVRCW-UHFFFAOYSA-N
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Description

N-Methyl-o-toluidine is an aromatic secondary amine . It has the molecular formula C8H11N and a molecular weight of 121.1796 . The IUPAC name for this compound is N,2-Dimethylbenzenamine .


Synthesis Analysis

N-Methyl-o-toluidine can be synthesized by reacting o-toluidine with benzotriazole . There are also other methods for its synthesis, such as nitrene-mediated intermolecular N–N coupling of dioxazolones and arylamines under iridium or iron catalysis .


Molecular Structure Analysis

The molecular structure of N-Methyl-o-toluidine can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

While specific chemical reactions involving N-Methyl-o-toluidine are not detailed in the search results, it’s worth noting that aromatic amines like N-Methyl-o-toluidine are often used in the formation of intrinsically conducting polymers .


Physical And Chemical Properties Analysis

N-Methyl-o-toluidine has a boiling point of 480.7 K at normal pressure, and 372.2 K at 0.023 bar . It has an ionization energy of 7.27 eV as determined by PE Cowling and Johnstone, 1973 .

Safety and Hazards

N-Methyl-o-toluidine is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is also harmful to aquatic life with long-lasting effects . It’s important to handle this compound with appropriate safety measures, including wearing protective equipment and ensuring adequate ventilation .

Future Directions

While specific future directions for N-Methyl-o-toluidine are not detailed in the search results, it’s worth noting that there is ongoing research into the use of related compounds in the formation of intrinsically conducting polymers . These polymers have potential applications in supercapacitors, sensors, and protective coatings .

Mechanism of Action

Target of Action

N-Methyl-o-toluidine, also known as N,2-Dimethylaniline, is a tertiary amine . It primarily targets enzymes and proteins involved in metabolic pathways . The specific targets can vary depending on the biological system and the environmental conditions.

Mode of Action

N-Methyl-o-toluidine interacts with its targets through a variety of mechanisms. It can undergo many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles . For example, it can be nitrated to produce derivatives with nitro groups .

Biochemical Pathways

N-Methyl-o-toluidine is involved in several biochemical pathways. It undergoes metabolic N-hydroxylation of its amino groups . The metabolism of N-Methyl-o-toluidine involves many competing activating and deactivating pathways, including N-acetylation, N-oxidation, and ring oxidation .

Pharmacokinetics

The pharmacokinetics of N-Methyl-o-toluidine are complex and depend on various factors. The elimination rates of N-Methyl-o-toluidine based on rat plasma versus time curves were generally rapid compared with those of 2,3-; 2,5-; 2,6-; and N,2-dimethylaniline . The primary acetylated metabolites of N-Methyl-o-toluidine were more extensively formed than those of 2,3-; 2,5-; 2,6-; and N,2-dimethylaniline .

Result of Action

The result of N-Methyl-o-toluidine’s action can lead to various molecular and cellular effects. It has been reported to cause large-scale chromosomal damage in yeast and mammalian cells . It also reportedly becomes haematotoxic after metabolic N-hydroxylation of their amino groups .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-Methyl-o-toluidine. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and the pathways it participates in

properties

IUPAC Name

N,2-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c1-7-5-3-4-6-8(7)9-2/h3-6,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAWMXYQZKVRCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060600
Record name Benzenamine, N,2-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-o-toluidine

CAS RN

611-21-2
Record name N-Methyl-o-toluidine
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Record name 2,N-Dimethylaniline
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Record name N,2-Dimethylaniline
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Record name Benzenamine, N,2-dimethyl-
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Record name Benzenamine, N,2-dimethyl-
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Record name N-methyl-o-toluidine
Source European Chemicals Agency (ECHA)
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Record name 2,N-DIMETHYLANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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